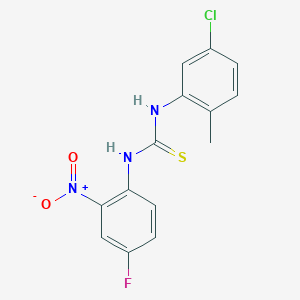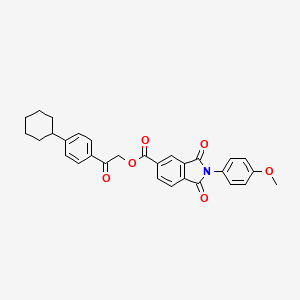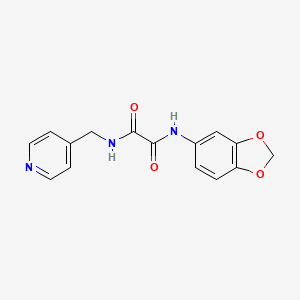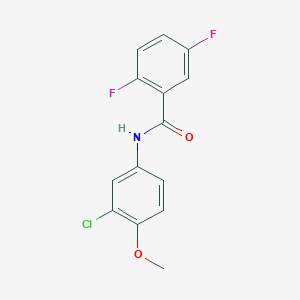![molecular formula C15H13N3O3 B4669460 5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4669460.png)
5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.09569129 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Orientations Futures
The future directions for “5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its potential biological activities and applications in medicinal chemistry . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress responses.
Mode of Action
It is suggested that it may inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may reduce inflammation and promote neuroprotection.
Pharmacokinetics
Similar compounds have been shown to exhibit promising bioavailability and stability .
Result of Action
The compound has been shown to exhibit promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Action Environment
Similar compounds have been shown to be stable and effective under various conditions .
Analyse Biochimique
Biochemical Properties
5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases and protein tyrosine kinases . These interactions are crucial as they can modulate cell cycle progression and signal transduction pathways. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects on cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α and nitric oxide in stimulated human microglia cells . Additionally, it has shown neuroprotective properties by reducing the expression of apoptosis markers like cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing ER stress and apoptosis . This compound also inhibits cyclin-dependent kinases and protein tyrosine kinases, which are essential for cell cycle regulation and signal transduction . These binding interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that it can sustain its inhibitory effects on inflammatory pathways and apoptosis markers, suggesting potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, this compound exhibits significant neuroprotective and anti-inflammatory properties without adverse effects . At higher doses, there may be potential for toxicity, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as phosphatidylinositol 3-kinase and cyclin-dependent kinases . These interactions can affect metabolic flux and metabolite levels, contributing to its biological activities. The compound’s metabolism involves its transformation into active metabolites that retain its inhibitory properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, allowing it to accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the endoplasmic reticulum and nucleus is essential for its role in inhibiting ER stress and modulating gene expression .
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)11(6-7-16-13)9-4-3-5-10(8-9)21-2/h3-8H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHMSZFBIWGIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2-bromophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4669389.png)


![N-[2-(4-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4669424.png)
![2-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4669430.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4669441.png)
![N-(4-chlorobenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4669447.png)
![2-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4669457.png)

![2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4669469.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B4669477.png)
![N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4669485.png)
